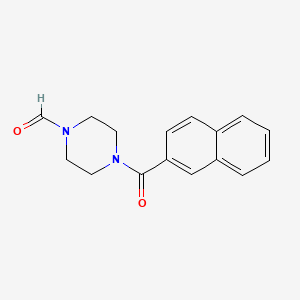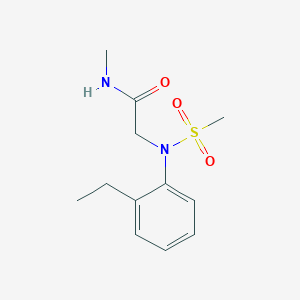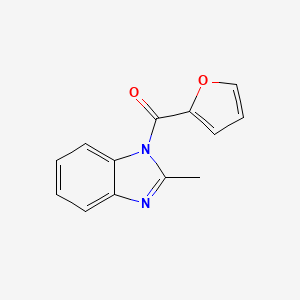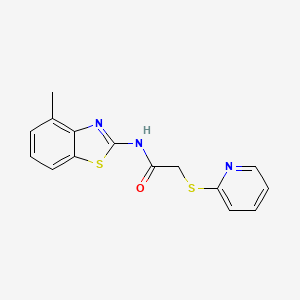![molecular formula C16H12FN3O3S B5769370 N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5769370.png)
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as FNPA, is a compound that has gained significant attention in the field of scientific research. FNPA is a synthetic compound that belongs to the class of acrylamide derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide is not fully understood. However, it has been shown to inhibit the activity of COX-2, which is responsible for the production of inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. The exact mechanism by which this compound exhibits its antibacterial activity is not known.
Biochemical and Physiological Effects:
This compound has been shown to possess potent anti-inflammatory, anti-cancer, and antibacterial properties. It has been found to inhibit the activity of COX-2, which is responsible for the production of inflammatory mediators. This makes this compound a potential candidate for the development of anti-inflammatory drugs. This compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs. This compound has also been found to exhibit antibacterial activity, making it a potential candidate for the development of antibacterial agents.
Advantages and Limitations for Lab Experiments
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound has been extensively studied, and its properties are well understood. This makes it a valuable tool for scientific research.
However, there are also some limitations associated with the use of this compound in lab experiments. This compound is a complex compound that requires expertise in organic chemistry to synthesize. It may not be readily available in some labs, which could limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide. One potential direction is the development of anti-inflammatory drugs based on this compound. Another potential direction is the development of anti-cancer drugs based on this compound. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesis Methods
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 4-fluoro-3-nitroaniline, which is then treated with carbon disulfide and potassium hydroxide to obtain the corresponding dithiocarbamate. The dithiocarbamate is then reacted with ethyl acrylate to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess potent anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. This makes this compound a potential candidate for the development of anti-inflammatory drugs.
In addition to its anti-inflammatory properties, this compound has also been found to exhibit anti-cancer activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of anti-cancer drugs.
This compound has also been studied for its potential use as an antibacterial agent. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
(E)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c17-13-8-7-12(10-14(13)20(22)23)18-16(24)19-15(21)9-6-11-4-2-1-3-5-11/h1-10H,(H2,18,19,21,24)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGCIKFSFOKNJN-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B5769291.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}cyclohexanecarboxamide](/img/structure/B5769298.png)
![7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5769308.png)

![2-methoxy-6-phenyl-3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769315.png)





![N-[3-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5769347.png)
![N'-[(4-chlorobenzoyl)oxy]-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]ethanimidamide](/img/structure/B5769355.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5769356.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5769388.png)